![molecular formula C11H6BrF3 B2436479 2-Bromo-6-trifluoromethylnaphthalene CAS No. 853017-60-4](/img/structure/B2436479.png)
2-Bromo-6-trifluoromethylnaphthalene
Overview
Description
2-Bromo-6-trifluoromethylnaphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.0645496 . This compound is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-trifluoromethylnaphthalene consists of a naphthalene core substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position . The presence of these substituents can significantly influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-6-trifluoromethylnaphthalene are not available, it’s likely that this compound can undergo various types of organic reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, and the trifluoromethyl group can influence the electronic properties of the molecule .Scientific Research Applications
Synthesis and Environmental Concerns 2-Bromo-6-trifluoromethylnaphthalene serves as an important intermediate in various chemical syntheses. For instance, it's utilized in the preparation of non-steroidal anti-inflammatory agents. However, the synthesis methods often involve reagents like dimethyl sulfate and methyl iodide, raising environmental and toxicological concerns due to their carcinogenic risks and volatility. As a response, more environmentally benign substitutes like dimethyl carbonate are being explored, which produce only carbon dioxide and methanol as by-products (Xu & He, 2010).
Potential in Anticancer Drug Development Recent studies highlight the compound's potential in the realm of pharmaceuticals, particularly in cancer treatment. Spectroscopic and molecular docking studies suggest that 2-Bromo-6-trifluoromethylnaphthalene exhibits anti-cancer activities, with specific research indicating its ability to bind to proteins involved in cancer progression. This binding affinity, coupled with its satisfactory drug-like properties and lower toxicity, underscores its potential as a basis for developing new anticancer drugs (Saji et al., 2021).
Applications in Material Sciences The compound's derivatives are also gaining attention in material science. For instance, the synthesis of 6-Bromo-2, 3-Dicyanonaphthalene, derived from similar compounds, is crucial for preparing naphthalocyanine compounds, which are significant in various industrial applications due to their chemical stability and electronic properties. Advances in synthesis methods are enhancing yields and reducing costs, making these compounds more accessible for broader applications (Wei, 2001).
properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPILDOVQQYRIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-trifluoromethylnaphthalene |
Synthesis routes and methods
Procedure details
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